REACTION_CXSMILES
|
[Cl:1][S:2]([OH:5])(=O)=[O:3].[N+:6]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)([O-:8])=[O:7]>>[N+:6]([C:9]1[CH:10]=[C:11]([S:2]([Cl:1])(=[O:5])=[O:3])[CH:12]=[CH:13][CH:14]=1)([O-:8])=[O:7]
|
Name
|
|
Quantity
|
475 g
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
|
Name
|
three
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
82.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
was stirred further at 80-85° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a guard tube and liquid addition funnel
|
Type
|
TEMPERATURE
|
Details
|
at such a rate that the temperature is maintained below 10° C
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
CUSTOM
|
Details
|
was then brought to 25° C.
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
CUSTOM
|
Details
|
After the completion of reaction (TLC)
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to 10° C.
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature below 10° C.
|
Type
|
FILTRATION
|
Details
|
the resulting slurry is then filtered on buchner funnel
|
Type
|
WASH
|
Details
|
Solid cake on funnel is washed with 500 mL of water
|
Type
|
CUSTOM
|
Details
|
Resulting solid cake
|
Type
|
CUSTOM
|
Details
|
is dried on phosphorous pentoxide in a desiccator
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |